![molecular formula C22H18ClN3O3 B2799552 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902965-66-6](/img/new.no-structure.jpg)
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrates the versatility of pyrido[2,3-d]pyrimidine derivatives in nucleoside analogs creation, offering insights into nucleic acid chemistry and potential therapeutic applications (El‐Barbary et al., 1995). Additionally, the development of straightforward synthesis methods for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid underscores the efficiency of producing these compounds, providing a basis for exploring their diverse biological properties (Jatczak et al., 2014).
Biological Activities
Pyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical research. For instance, compounds synthesized from pyrido[1,2-a]pyrimidine-2,4(3H)-dione demonstrated urease inhibition, indicating potential applications in addressing diseases associated with urease activity (Rauf et al., 2010). Another study highlighted the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with observed antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Younes et al., 2013).
Structural and Spectral Analysis
The structural and spectral analysis of pyrido[2,3-d]pyrimidine derivatives, including single-crystal X-ray diffraction and density functional theory (DFT) computations, provides detailed insights into their molecular structures, enhancing the understanding of their chemical properties and interactions (Ashraf et al., 2019). Such analyses are crucial for the rational design of compounds with optimized biological activities.
Propriétés
Numéro CAS |
902965-66-6 |
|---|---|
Formule moléculaire |
C22H18ClN3O3 |
Poids moléculaire |
407.85 |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 |
Clé InChI |
HRVFACDCTCFTDU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2799472.png)
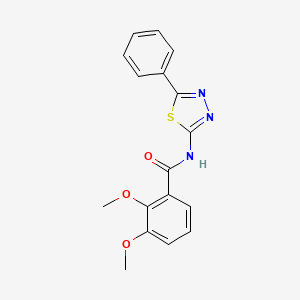
![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)
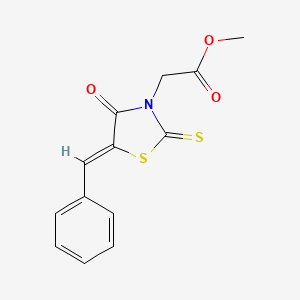
![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)
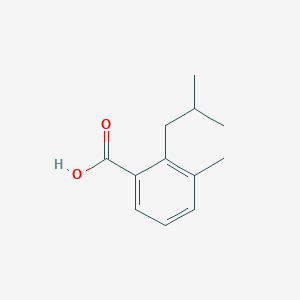
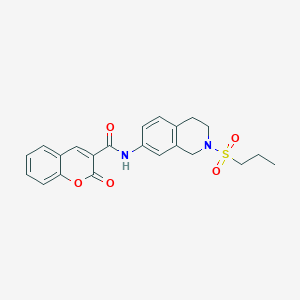
![1-[2-(4-methylphenoxy)ethyl]-4-[5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2799483.png)
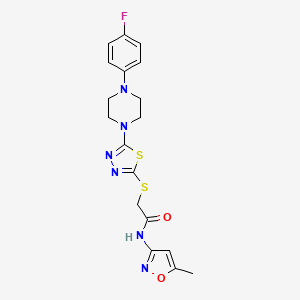
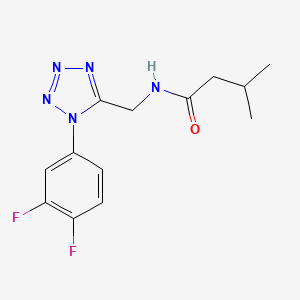
![methyl 6-benzyl-2-(7-methoxy-1-benzofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)
![2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2799491.png)
